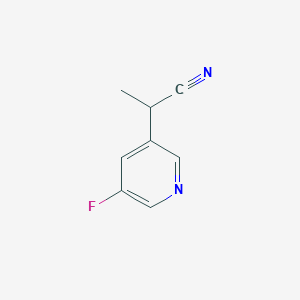

2-(5-Fluoropyridin-3-yl)propanenitrile

Description

Contextualization within Modern Synthetic Methodologies

The synthesis of fluorinated pyridine (B92270) derivatives is a cornerstone of modern medicinal and materials chemistry. The introduction of a fluorine atom into a pyridine ring can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. While specific, detailed synthetic routes for 2-(5-Fluoropyridin-3-yl)propanenitrile are not extensively documented in publicly accessible literature, its structure suggests that its preparation would draw from established methodologies for the synthesis of substituted pyridines.

Modern synthetic approaches that could be hypothetically applied or adapted for its synthesis include multicomponent reactions, which allow for the construction of complex molecules in a single step, and transition-metal-catalyzed cross-coupling reactions. The development of novel methods for pyridine synthesis, such as those involving cascade reactions of α,β-unsaturated ketoximes or the cycloaddition of 2-azadienes, provides a rich toolbox for organic chemists. These contemporary methods are favored for their efficiency, modularity, and tolerance of a wide range of functional groups, which would be essential for the construction of a molecule with the specific substitution pattern of this compound.

Overview of Strategic Importance as a Heterocyclic Building Block

Heterocyclic compounds, particularly those containing nitrogen, are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. Fluorinated heterocycles, in particular, have gained prominence due to the unique properties conferred by the fluorine atom. nih.govresearchgate.net The fluorine atom in this compound can act as a bioisostere for a hydrogen atom or a hydroxyl group, potentially leading to enhanced biological activity or improved pharmacokinetic properties in larger molecules derived from it. researchgate.net

The strategic importance of this compound lies in its potential as a versatile building block. The pyridine nitrogen offers a site for coordination or quaternization, the fluorine atom can influence the electronic nature of the aromatic ring and participate in specific binding interactions, and the nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the construction of other heterocyclic rings. This trifecta of functionalities makes it a valuable precursor for the synthesis of more complex and potentially bioactive molecules.

Identification of Key Research Trajectories Pertaining to the Compound

While specific research explicitly detailing the use of this compound is limited, its structural motifs point towards several potential research trajectories.

Materials Science: Pyridine-based ligands are widely used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The electronic properties of the fluorinated pyridine ring in this compound could be harnessed to fine-tune the photophysical or catalytic properties of such materials.

Agrochemicals: The development of new herbicides, insecticides, and fungicides often relies on novel heterocyclic scaffolds. The unique combination of a fluorinated pyridine and a propanenitrile group could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-fluoropyridin-3-yl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-6(3-10)7-2-8(9)5-11-4-7/h2,4-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZIQXBUREKZJCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CC(=CN=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Chemistry of 2 5 Fluoropyridin 3 Yl Propanenitrile

Transformations Involving the Nitrile Moiety of 2-(5-Fluoropyridin-3-yl)propanenitrile

The carbon-nitrogen triple bond of the nitrile group in this compound is a versatile functional group that can undergo hydration, hydrolysis, reduction, and various addition reactions.

Hydration and Hydrolysis to Carboxamides and Carboxylic Acids

The nitrile group can be hydrolyzed to a carboxamide and subsequently to a carboxylic acid under either acidic or basic conditions. The reaction proceeds through the formation of an amide intermediate, 2-(5-fluoropyridin-3-yl)propanamide.

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the nitrile carbon, facilitating the attack of water. Subsequent tautomerization of the resulting imidic acid yields the amide. Further heating in the presence of acid leads to the hydrolysis of the amide to produce 2-(5-fluoropyridin-3-yl)propanoic acid and an ammonium (B1175870) salt.

In basic hydrolysis, a hydroxide (B78521) ion attacks the electrophilic nitrile carbon. The resulting imine anion is then protonated by water. Tautomerization affords the amide. Continued heating in the basic medium hydrolyzes the amide to the corresponding carboxylate salt. Acidification of the reaction mixture is then necessary to obtain the free carboxylic acid.

| Transformation | Reagents and Conditions | Product(s) |

| Hydration | H₂SO₄ (conc.), heat or H₂O₂, base | 2-(5-Fluoropyridin-3-yl)propanamide |

| Hydrolysis (Acidic) | HCl (aq) or H₂SO₄ (aq), heat | 2-(5-Fluoropyridin-3-yl)propanoic acid, NH₄⁺ |

| Hydrolysis (Basic) | NaOH (aq) or KOH (aq), heat, then H₃O⁺ | 2-(5-Fluoropyridin-3-yl)propanoic acid |

Reduction to Primary Amines and Aldehydes

The nitrile group of this compound can be reduced to a primary amine or an aldehyde depending on the reducing agent and reaction conditions.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the nitrile to a primary amine, 2-(5-fluoropyridin-3-yl)propan-1-amine. The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon.

Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can be used to achieve a partial reduction to an aldehyde. The reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The intermediate imine formed is hydrolyzed upon workup to yield 2-(5-fluoropyridin-3-yl)propanal.

| Transformation | Reagent(s) | Product |

| Reduction to Amine | 1. LiAlH₄, Et₂O or THF; 2. H₂O | 2-(5-Fluoropyridin-3-yl)propan-1-amine |

| Reduction to Aldehyde | 1. DIBAL-H, Toluene, low temp.; 2. H₂O | 2-(5-Fluoropyridin-3-yl)propanal |

Nucleophilic Addition Reactions to the Nitrile Group

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. A prominent example is the reaction with organometallic reagents such as Grignard reagents.

The addition of a Grignard reagent (R-MgX) to this compound forms an imine intermediate after the initial nucleophilic attack. Subsequent hydrolysis of this intermediate in an acidic workup yields a ketone. For instance, reaction with methylmagnesium bromide would yield 1-(5-fluoropyridin-3-yl)propan-2-one.

| Nucleophile | Reagents and Conditions | Product (after hydrolysis) |

| Grignard Reagent (e.g., CH₃MgBr) | 1. CH₃MgBr, Et₂O or THF; 2. H₃O⁺ | 1-(5-Fluoropyridin-3-yl)propan-2-one |

Cycloaddition Reactions (e.g., [2+3] Cycloadditions) for Heterocycle Synthesis

The nitrile group can participate as a dipolarophile in cycloaddition reactions, particularly [2+3] cycloadditions, to form five-membered heterocyclic rings. A common example is the reaction with azides to form tetrazoles.

The reaction of this compound with an azide (B81097), such as sodium azide in the presence of a Lewis acid (e.g., ZnCl₂) or an ammonium salt (e.g., NH₄Cl), can lead to the formation of a substituted tetrazole. This reaction provides a direct route to highly functionalized heterocyclic systems.

| Dipole | Reagents and Conditions | Heterocyclic Product |

| Azide (e.g., NaN₃) | NaN₃, NH₄Cl, DMF, heat | 5-(1-(5-Fluoropyridin-3-yl)ethyl)-1H-tetrazole |

Reactions at the α-Carbon of the Propanenitrile Chain in this compound

The hydrogen atom on the carbon adjacent to the nitrile group (the α-carbon) is acidic due to the electron-withdrawing nature of both the nitrile and the fluoropyridine ring. This allows for the formation of a carbanion, which can then act as a nucleophile in various reactions.

Alkylation and Arylation Reactions via Anion Formation

Deprotonation of the α-carbon can be achieved using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures. The resulting carbanion is a potent nucleophile and can react with electrophiles like alkyl or aryl halides in an Sₙ2 reaction.

Alkylation with an alkyl halide (e.g., methyl iodide) introduces an alkyl group at the α-position. Similarly, arylation can be achieved, often through palladium-catalyzed cross-coupling reactions with aryl halides, although direct SₙAr reactions with highly activated aryl halides are also possible. These reactions are valuable for creating more complex carbon skeletons.

| Reaction | Reagents and Conditions | Product |

| Alkylation | 1. LDA, THF, -78 °C; 2. R-X (e.g., CH₃I) | 2-(5-Fluoropyridin-3-yl)-2-methylpropanenitrile |

| Arylation | 1. LDA, THF, -78 °C; 2. Ar-X, Pd catalyst | 2-Aryl-2-(5-fluoropyridin-3-yl)propanenitrile |

Mannich and Aldol-Type Condensations

The α-proton of the propanenitrile moiety in this compound is acidic due to the electron-withdrawing effects of both the nitrile group and the pyridine (B92270) ring. This acidity allows the compound to act as a nucleophile in base-catalyzed condensation reactions such as the Mannich and Aldol-type reactions.

In a Mannich reaction , the enolate of this compound, generated by a suitable base, can react with a pre-formed iminium ion. The iminium ion is typically generated in situ from the reaction of a non-enolizable aldehyde, such as formaldehyde, and a secondary amine, like dimethylamine (B145610) or piperidine. This three-component condensation would lead to the formation of a β-amino-α-(5-fluoropyridin-3-yl)propanenitrile derivative. The general mechanism involves the formation of the iminium ion, followed by the nucleophilic attack of the carbanion derived from this compound.

Aldol-type condensations are also feasible. In these reactions, the enolate of this compound would attack a carbonyl compound, such as an aldehyde or a ketone. This reaction would result in the formation of a β-hydroxy-α-(5-fluoropyridin-3-yl)propanenitrile. Subsequent dehydration of this aldol (B89426) adduct can occur, particularly under forcing conditions, to yield an α,β-unsaturated nitrile. The choice of the carbonyl component is crucial; aromatic aldehydes are often good substrates as they lack α-protons and cannot self-condense.

A summary of potential reactants and expected products for these condensation reactions is presented in the table below.

| Reaction Type | Carbonyl/Imine Source | Amine Source (for Mannich) | Expected Product Structure |

| Mannich | Formaldehyde | Dimethylamine | 2-(5-Fluoropyridin-3-yl)-3-(dimethylamino)propanenitrile |

| Mannich | Benzaldehyde | Piperidine | 2-(5-Fluoropyridin-3-yl)-3-phenyl-3-(piperidin-1-yl)propanenitrile |

| Aldol-type | Benzaldehyde | - | 3-Hydroxy-2-(5-fluoropyridin-3-yl)-3-phenylpropanenitrile |

| Aldol-type | Acetone | - | 3-Hydroxy-2-(5-fluoropyridin-3-yl)-3-methylbutanenitrile |

Transition Metal-Catalyzed Coupling Reactions at the α-Position

The α-position of this compound is amenable to functionalization through transition metal-catalyzed cross-coupling reactions. The acidity of the α-proton facilitates deprotonation to form a nucleophilic carbanion that can participate in various coupling processes.

Palladium-catalyzed α-arylation is a well-established method for forming carbon-carbon bonds at the α-position of nitriles. In a typical reaction, a palladium catalyst, often in conjunction with a specialized ligand such as a biarylphosphine or an N-heterocyclic carbene (NHC), would be used to couple the in situ generated enolate of this compound with an aryl halide or triflate. The choice of base is critical for the deprotonation step and can influence the reaction's efficiency. Common bases include sodium or potassium tert-butoxide and lithium bis(trimethylsilyl)amide (LiHMDS). This reaction would yield 2-aryl-2-(5-fluoropyridin-3-yl)propanenitrile derivatives. Based on studies of similar 2-pyridylacetonitriles, this reaction is expected to proceed with good yields and functional group tolerance. wikipedia.org

Other transition metals, such as copper, nickel, or rhodium, could also potentially catalyze α-functionalization reactions, including alkylations, aminations, or the introduction of other functionalities, although these are less commonly reported for this specific class of substrates.

The table below summarizes potential coupling partners and the resulting products from a palladium-catalyzed α-arylation reaction.

| Coupling Partner (Aryl Halide) | Palladium Catalyst/Ligand System | Base | Expected Product |

| Bromobenzene | Pd(OAc)₂ / Xantphos | NaOtBu | 2-(5-Fluoropyridin-3-yl)-2-phenylpropanenitrile |

| 4-Chlorotoluene | Pd₂(dba)₃ / Buchwald Ligand | K₃PO₄ | 2-(5-Fluoropyridin-3-yl)-2-(p-tolyl)propanenitrile |

| 1-Iodonaphthalene | PdCl₂(dppf) | LiHMDS | 2-(5-Fluoropyridin-3-yl)-2-(naphthalen-1-yl)propanenitrile |

Functionalization and Modification of the Fluoropyridine Ring System

Electrophilic Aromatic Substitution on the Fluoropyridine Ring (if applicable)

Electrophilic aromatic substitution (EAS) on pyridine rings is generally disfavored compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. The situation is further complicated in this compound by the presence of two electron-withdrawing groups: the fluorine atom and the 2-propanenitrile substituent.

The fluorine atom is an ortho, para-director but is deactivating. The 2-propanenitrile group is a meta-director and is also deactivating. The pyridine nitrogen itself is strongly deactivating and directs electrophiles to the meta-position (C-3 and C-5). In this molecule, the C-3 and C-5 positions are already substituted. Therefore, electrophilic attack would be directed to the remaining positions (C-2, C-4, and C-6).

Considering the directing effects:

The pyridine nitrogen directs meta, to the already substituted C-3 and C-5 positions.

The fluorine at C-5 directs ortho (to C-4 and C-6) and para (to C-2).

The propanenitrile group at C-3 directs meta (to C-5, which is blocked, and to the nitrogen, which is not a site for substitution).

Nucleophilic Aromatic Substitution on the Fluoropyridine Ring (if applicable)

Nucleophilic aromatic substitution (SNAr) is a more plausible reaction pathway for the functionalization of the this compound ring. The pyridine ring is inherently electron-deficient and is thus activated towards nucleophilic attack. The fluorine atom at the C-5 position is a potential leaving group.

The rate of SNAr reactions is enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. In this molecule, the pyridine nitrogen is para to the fluorine atom. The electron-withdrawing nature of the nitrogen atom can stabilize the negative charge in the Meisenheimer intermediate formed during the nucleophilic attack at C-5.

Therefore, it is expected that this compound could undergo nucleophilic aromatic substitution at the C-5 position, where the fluorine atom is displaced by a nucleophile. A variety of nucleophiles, such as alkoxides, thiolates, and amines, could potentially be used.

The table below provides examples of potential nucleophilic aromatic substitution reactions.

| Nucleophile | Reagent | Expected Product |

| Methoxide | Sodium methoxide | 2-(5-Methoxypyridin-3-yl)propanenitrile |

| Thiophenoxide | Sodium thiophenoxide | 2-(5-(Phenylthio)pyridin-3-yl)propanenitrile |

| Morpholine | Morpholine | 2-(5-(Morpholino)pyridin-3-yl)propanenitrile |

C-H Activation and Functionalization Strategies

Direct C-H activation and functionalization offer modern and atom-economical alternatives for modifying the fluoropyridine ring. These methods typically involve transition metal catalysts that can selectively activate and functionalize C-H bonds.

For 3,5-disubstituted pyridines, regioselectivity in C-H activation can be challenging. The most acidic C-H bonds are typically at the C-2 and C-6 positions, adjacent to the nitrogen atom. Therefore, C-H functionalization of this compound would be most likely to occur at the C-2, C-4, or C-6 positions.

Directed C-H activation strategies could be employed where a directing group guides the metal catalyst to a specific C-H bond. While the nitrile group itself is not a strong directing group for C-H activation, the pyridine nitrogen can act as a directing group, favoring functionalization at the C-2 and C-6 positions.

Non-directed C-H activation might lead to a mixture of products, with the regioselectivity being influenced by the electronic and steric properties of the substituents. The fluorine at C-5 and the propanenitrile at C-3 would influence the reactivity of the adjacent C-H bonds at C-2, C-4, and C-6.

Potential C-H functionalization reactions could include arylation, alkenylation, or alkylation, typically catalyzed by palladium, rhodium, or iridium complexes. nih.gov

| Reaction Type | Coupling Partner | Catalyst System | Potential Product(s) |

| C-H Arylation | Bromobenzene | Pd(OAc)₂ / Ligand | 2-(2-Phenyl-5-fluoropyridin-3-yl)propanenitrile and/or 2-(6-Phenyl-5-fluoropyridin-3-yl)propanenitrile |

| C-H Alkenylation | Styrene | Rh(III) catalyst | 2-(2-Styryl-5-fluoropyridin-3-yl)propanenitrile and/or 2-(6-Styryl-5-fluoropyridin-3-yl)propanenitrile |

Computational and Theoretical Investigations of 2 5 Fluoropyridin 3 Yl Propanenitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. For 2-(5-Fluoropyridin-3-yl)propanenitrile, a DFT study would reveal crucial information about its chemical behavior.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key outputs of DFT calculations. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity and stability of the molecule. A smaller gap generally suggests higher reactivity. For this compound, the HOMO is likely to be located on the pyridine (B92270) ring, while the LUMO may be distributed over the ring and the nitrile group.

A hypothetical data table illustrating the kind of information a DFT study might provide is shown below.

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.2 D | Quantifies the overall polarity of the molecule |

Ab initio methods are quantum chemical calculations based on first principles, without the use of experimental data. These methods are computationally more intensive than DFT but can provide highly accurate results.

Geometry Optimization: Ab initio calculations can determine the most stable three-dimensional arrangement of atoms in this compound. This involves finding the geometry with the lowest possible energy. The optimized geometry provides precise bond lengths, bond angles, and dihedral angles.

Energy Calculations: These methods can calculate the total electronic energy of the molecule with high precision. This is essential for comparing the stability of different isomers or conformers.

Molecules with rotatable bonds, such as the bond connecting the propanenitrile group to the pyridine ring in this compound, can exist in different spatial arrangements called conformers.

Conformer Analysis: Computational methods can systematically rotate this bond and calculate the energy of each resulting conformation. This allows for the identification of the most stable conformers (those with the lowest energy) and the energy barriers between them.

Energy Landscapes: The results of a conformer analysis can be visualized as a potential energy surface, which maps the energy of the molecule as a function of its geometry. This landscape reveals the most likely shapes the molecule will adopt.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can predict the spectroscopic properties of a molecule, which can be invaluable for its identification and characterization.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining molecular structure. Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts for this compound. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound.

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy measure the vibrational frequencies of a molecule's bonds. Computational methods can calculate these frequencies, which correspond to specific bond stretches, bends, and torsions. This information can help in identifying the functional groups present in the molecule.

Below is a hypothetical table of predicted vibrational frequencies for key functional groups.

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Vibrational Mode |

| C≡N (Nitrile) | ~2250 | Stretching |

| C-F (Fluorine) | ~1100 | Stretching |

| Aromatic C=C | ~1600-1450 | Ring Stretching |

| Aromatic C-H | ~3100-3000 | Stretching |

Molecular Dynamics Simulations for Solution-State Conformations and Interactions

While quantum chemical calculations are typically performed on a single molecule in a vacuum, molecular dynamics (MD) simulations can model the behavior of a molecule in a more realistic environment, such as in a solvent.

Solution-State Conformations: MD simulations can track the movement of the atoms of this compound and the surrounding solvent molecules over time. This provides insight into the preferred conformations of the molecule in solution, which may differ from its gas-phase structure due to interactions with the solvent.

Interactions: These simulations can also reveal how the molecule interacts with solvent molecules, for example, through hydrogen bonding or dipole-dipole interactions. This is important for understanding its solubility and other physical properties.

Computational Prediction of Reactivity and Reaction Pathways for this compound

Computational methods can be used to predict how a molecule will behave in a chemical reaction.

Reactivity Indices: DFT calculations can provide reactivity indices, such as the Fukui function, which identify the most reactive sites in a molecule. For this compound, this could predict which atoms are most susceptible to nucleophilic or electrophilic attack.

Reaction Pathways: For a proposed reaction involving this molecule, computational methods can be used to model the entire reaction pathway. This includes identifying the transition state (the highest energy point along the reaction coordinate) and calculating the activation energy. A lower activation energy indicates a more favorable reaction. This information is crucial for understanding reaction mechanisms and for designing new synthetic routes.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) methodologies represent a pivotal area of computational chemistry for forecasting the physicochemical properties of molecules based on their chemical structure. researchgate.net These models are built upon the principle that the structural features of a compound, encoded as numerical values known as molecular descriptors, can be mathematically correlated with its macroscopic properties. wiley.com While no specific, publicly available QSPR studies focusing on the non-biological properties of this compound have been identified, the principles of QSPR can be applied to predict its characteristics and those of related compounds. Such an approach conserves resources and accelerates the development of new molecules for various applications by prioritizing the synthesis and testing of the most promising candidates. acs.org

A hypothetical QSPR study for this compound would commence with the calculation of a wide array of molecular descriptors. These descriptors are categorized based on the aspects of the molecular structure they represent:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe attributes such as molecular size, shape, and the degree of branching.

Geometrical Descriptors: Calculated from the 3D coordinates of the atoms, these descriptors provide information about the molecule's spatial arrangement.

Quantum-Chemical Descriptors: Obtained from quantum mechanical calculations, these descriptors can elucidate electronic properties like dipole moments and orbital energies. acs.orgnih.gov

Constitutional Descriptors: These reflect the elemental composition of the molecule, including atom counts and molecular weight.

Once a comprehensive set of descriptors is generated for a series of related compounds, a mathematical model is constructed using statistical methods like Multiple Linear Regression (MLR) to establish a correlation between the descriptors and a specific physicochemical property. scispace.com For a non-biological QSPR study of this compound and its analogs, properties of interest could include boiling point, melting point, vapor pressure, and solubility. researchgate.netnih.gov

To illustrate, a hypothetical QSPR model for predicting the normal boiling point (NBP) of a series of substituted fluoropyridine propanenitriles might take the following form:

NBP = β₀ + β₁ (Descriptor A) + β₂ (Descriptor B) + ... + βₙ (Descriptor n)

Where:

NBP is the predicted normal boiling point.

β₀ is the regression intercept.

β₁...βₙ are the regression coefficients for each descriptor.

Descriptor A, B, ...n are the calculated molecular descriptors.

The following interactive table presents a fictional dataset and a hypothetical QSPR model for predicting the normal boiling point of this compound and some related hypothetical compounds. This is for illustrative purposes only, to demonstrate the potential output of a QSPR study.

| Compound Name | Molecular Weight (g/mol) | Topological Polar Surface Area (Ų) | Predicted Normal Boiling Point (°C) |

|---|---|---|---|

| This compound | 150.15 | 36.98 | 245.8 |

| 2-(Pyridin-3-yl)propanenitrile | 132.16 | 36.98 | 230.5 |

| 2-(5-Chloropyridin-3-yl)propanenitrile | 166.60 | 36.98 | 260.2 |

| 2-(5-Fluoropyridin-3-yl)butanenitrile | 164.18 | 36.98 | 258.1 |

The predictive power and robustness of such a QSPR model would be rigorously evaluated using internal and external validation techniques to ensure its reliability for forecasting the properties of new, untested compounds within the same chemical class. researchgate.net

Applications of 2 5 Fluoropyridin 3 Yl Propanenitrile As a Versatile Synthetic Intermediate

Strategic Precursor for the Synthesis of Complex Heterocyclic Scaffolds

The inherent reactivity of its functional groups makes 2-(5-Fluoropyridin-3-yl)propanenitrile a valuable starting point for assembling intricate molecular frameworks. The fluoropyridine core is a common motif in medicinal chemistry, and the nitrile group is a highly versatile functional group that can be transformed into amines, carboxylic acids, or used in cyclization reactions to form new rings.

The fluoropyridine ring system within this compound can be modified to create more elaborate substituted pyridines and bipyridines. While direct C-H functionalization is possible, a more common strategy for aryl coupling involves the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govscholaris.caorganic-chemistry.org This reaction typically couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. organic-chemistry.org Although the fluorine atom on the pyridine (B92270) ring can participate in nucleophilic aromatic substitution, creating a C-C bond via Suzuki coupling would likely require conversion of a different position on the ring to a halide (e.g., Br or I) or triflate.

Alternatively, related pyridine derivatives can be synthesized through multicomponent reactions that build the pyridine ring from acyclic precursors. researchgate.netresearchgate.netorientjchem.org However, when using this compound as a starting material, the focus is on modifying the existing pyridine ring. Bipyridine structures, which are crucial ligands in catalysis, are often synthesized via homo- or heterocoupling of pyridine derivatives. mdpi.comnih.govresearchgate.net Palladium-catalyzed methods are particularly effective for this transformation. mdpi.com

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of Arylpyridines This table illustrates representative reactions using precursors analogous to the subject compound.

| Pyridine Precursor | Coupling Partner | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Pyridine-2-sulfonyl fluoride | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃, Dioxane/H₂O, 100 °C | 2-Phenylpyridine | 89% | nih.gov |

| 2-Bromopyridine | 2-Pyridineboronic acid N-phenyldiethanolamine ester | PdCl₂(PPh₃)₂ | CsF, Toluene | 2,2'-Bipyridine (B1663995) | Good | mdpi.com |

The nitrile functional group is exceptionally useful for constructing fused ring systems. ias.ac.in A classic method for forming a new ring onto an existing structure using nitrile groups is the Thorpe-Ziegler reaction, which involves the base-catalyzed intramolecular cyclization of a dinitrile to form an enamine, which can then be hydrolyzed to a cyclic ketone. buchler-gmbh.comsynarchive.comwikipedia.org To apply this to this compound, the propanenitrile side chain would first need to be elaborated to incorporate a second nitrile group, creating a suitable dinitrile precursor for intramolecular cyclization.

Other strategies for synthesizing fused heterocycles involve cascade reactions or palladium-catalyzed annulation. ias.ac.inacs.org For instance, appropriately substituted cyanopyridines can undergo intramolecular cyclization to form thieno[2,3-b]pyridines or other fused systems. The synthesis of these complex structures often relies on the strategic placement of reactive groups that can participate in ring-forming reactions. nih.govwiley.com

The nitrogen atom in the pyridine ring of this compound is nucleophilic and can react with electrophiles, such as alkyl halides, to form quaternary ammonium (B1175870) salts. This classic SN2 reaction, often called the Menshutkin reaction, is a fundamental transformation of tertiary amines and nitrogen-containing heterocycles. mdpi.com The reaction is typically performed by heating the pyridine derivative with an alkylating agent (e.g., methyl iodide or benzyl (B1604629) bromide) in a suitable solvent. researchgate.net The resulting pyridinium (B92312) salt has altered physical properties, such as increased solubility in polar solvents, and modified chemical reactivity. Microwave-assisted methods have been shown to accelerate this quaternization process, leading to shorter reaction times and improved yields. researchgate.net

Table 2: General Conditions for Quaternization of Pyridine Derivatives

| Pyridine Substrate | Alkylating Agent | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Pyridine | Methyl iodide | Acetone | Microwave (250 W, 10 min) | N-Methylpyridinium iodide | researchgate.net |

| 4-Pyrrolidinopyridine | 2-Bromo-1-(3-nitrophenyl)ethan-1-one | Acetonitrile | Reflux | N-Substituted Pyridinium bromide | mdpi.com |

Role in the Synthesis of Chiral Molecules and Enantiopure Compounds

This compound possesses a stereocenter at the carbon atom alpha to the nitrile group (C2 of the propanenitrile chain). As such, it can exist as a racemic mixture of two enantiomers. The synthesis of enantiopure compounds is critical in the pharmaceutical industry, as different enantiomers can have vastly different biological activities. mdpi.com

Asymmetric Synthesis: This would involve creating the chiral center in an enantioselective manner. For example, starting from 2-(5-fluoropyridin-3-yl)acetonitrile, the methyl group could be introduced via an asymmetric alkylation reaction using a chiral catalyst or a chiral auxiliary.

Chiral Resolution: A racemic mixture of the compound could be separated into its constituent enantiomers. This is often achieved by reacting the racemate with a chiral resolving agent to form diastereomers, which can be separated by physical means like crystallization or chromatography, followed by removal of the resolving agent.

Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in the racemic mixture, allowing for the separation of the unreacted enantiomer from the modified one.

Recent advances in catalysis have enabled the asymmetric functionalization of molecules under mild conditions, such as the dual photoredox and nickel-catalyzed β-arylation of cyclopropanols to produce chiral ketones. nih.gov Such modern catalytic systems highlight the possibilities for creating complex chiral molecules from simpler precursors. nih.gov

Utilization in Cascade Reactions and Tandem Processes

Cascade reactions, also known as tandem or domino reactions, involve two or more bond-forming transformations that occur sequentially in a single pot without isolating intermediates. researchgate.net This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste. The structure of this compound, with its multiple functional groups, makes it a potential candidate for participation in such processes.

For example, the nitrile group is a key participant in many cascade sequences. One-pot syntheses of highly substituted 3-cyanopyridines have been developed that proceed via a cascade of addition and cyclization steps. acs.orgacs.org In a hypothetical scenario, the propanenitrile side chain of the title compound could be modified and then subjected to conditions that trigger an intramolecular cascade, potentially involving the pyridine ring or other appended functional groups, to rapidly generate molecular complexity.

Design and Synthesis of Ligands for Catalysis (Purely Chemical Application)

Nitrogen-containing heterocycles, particularly bipyridines, are among the most important classes of ligands in transition-metal catalysis. nih.gov The 2,2'-bipyridine scaffold, for instance, forms stable chelate complexes with a vast number of metals, and these complexes are used to catalyze a wide range of organic transformations. nih.govpreprints.org

This compound could serve as a precursor for such ligands. Through a series of synthetic steps, for example, a Suzuki or Stille coupling reaction, a second pyridine ring could be attached to the existing fluoropyridine core to generate a novel bipyridine structure. mdpi.com The substituents on this new bipyridine ligand—the fluorine atom and the propanenitrile-derived group—would modulate its electronic and steric properties. This fine-tuning is crucial for controlling the activity and selectivity of the resulting metal catalyst. The synthesis of bespoke ligands is a cornerstone of modern catalyst development, enabling new chemical reactivity and more efficient synthetic processes.

Future Directions and Emerging Research Avenues for 2 5 Fluoropyridin 3 Yl Propanenitrile

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. For a compound like 2-(5-Fluoropyridin-3-yl)propanenitrile, developing sustainable synthetic routes is a key area of future research. Current synthetic approaches for similar fluorinated pyridine (B92270) derivatives often rely on multi-step processes that may involve harsh reagents and generate significant waste.

Future research could focus on one-pot synthesis methodologies, which combine multiple reaction steps into a single procedure, thereby reducing solvent usage and purification steps. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, presents another avenue for greening the synthesis of this compound. Furthermore, exploring bio-catalysis, utilizing enzymes to perform specific transformations under mild conditions, could offer a highly selective and environmentally friendly route to this compound and its derivatives.

Research into the use of greener solvents, such as ionic liquids or supercritical fluids, could also significantly reduce the environmental impact of its synthesis. The development of synthetic pathways that utilize renewable starting materials is another long-term goal for the sustainable production of this and other valuable chemical compounds.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuous stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, better heat and mass transfer, and the potential for straightforward scalability. The integration of the synthesis of this compound into flow chemistry platforms is a promising direction for improving efficiency and reproducibility.

Furthermore, the incorporation of this compound's synthesis into automated platforms can accelerate the discovery of new derivatives and the optimization of reaction conditions. Automated systems can perform a large number of experiments in a short period, systematically varying reactants, catalysts, and conditions to rapidly identify optimal synthetic routes. This high-throughput approach is particularly valuable for creating libraries of related compounds for screening in materials science applications.

Exploration of Photoredox Catalysis and Electrochemistry in its Transformations

Photoredox catalysis and electrochemistry have emerged as powerful tools in organic synthesis, enabling novel transformations under mild conditions. These techniques rely on the generation of radical intermediates, which can participate in a wide range of C-C and C-heteroatom bond-forming reactions.

For this compound, photoredox catalysis could be employed for the functionalization of the pyridine ring or the propanenitrile side chain. For example, the pyridine ring could be a substrate for radical addition reactions, allowing for the introduction of various alkyl or aryl groups. researchgate.net The propanenitrile side chain also offers a handle for further transformations under photoredox conditions.

Electrochemistry provides an alternative sustainable method for driving chemical reactions, using electricity as a "reagent." Electrochemical methods could be developed for the synthesis of the parent compound or for its subsequent functionalization. For instance, the electrochemical reduction of related pyridine derivatives has been shown to be an effective method for C-H functionalization. nih.gov The application of these techniques to this compound could lead to the development of novel and efficient synthetic methodologies.

| Modern Synthetic Technique | Potential Application for this compound | Anticipated Advantages |

| Photoredox Catalysis | C-H functionalization of the pyridine ring; Derivatization of the propanenitrile side chain. | Mild reaction conditions, high functional group tolerance, novel reactivity. |

| Electrochemistry | Synthesis of the core structure; Regioselective C-H functionalization. | Use of electricity as a clean reagent, potential for unique selectivity. |

Advanced Materials Science Applications (e.g., as a monomer or component in functional materials, strictly non-biological)

The unique electronic properties imparted by the fluorine and nitrile substituents make this compound an attractive candidate for incorporation into advanced materials. Fluorinated polymers are well-known for their exceptional thermal stability, chemical resistance, and unique surface properties.

Future research could explore the use of this compound as a monomer or a co-monomer in the synthesis of novel polymers. The pyridine nitrogen offers a site for coordination to metal centers, which could lead to the development of new catalysts or materials with interesting electronic or optical properties. The nitrile group can also participate in polymerization reactions or be chemically modified to introduce other functionalities into a polymer backbone.

The incorporation of this fluorinated pyridine moiety could enhance the thermal stability and processability of polymers. Furthermore, the polar nature of the nitrile group and the fluorine atom could be exploited to create materials with specific dielectric properties or for applications in gas separation membranes. The development of such functional materials represents a significant and largely unexplored research avenue.

| Potential Material Application | Key Feature of this compound | Potential Benefit |

| High-Performance Polymers | Fluorine content, thermal stability of the pyridine ring. | Enhanced thermal and chemical resistance, desirable optical properties. |

| Functional Materials | Polarity from fluorine and nitrile groups, coordination site at pyridine nitrogen. | Tunable dielectric properties, potential for metal-organic frameworks (MOFs). |

| Gas Separation Membranes | Free volume modification by the propanenitrile group and fluorine. | Improved selectivity and permeability for specific gases. |

Synergistic Approaches Combining Computational and Experimental Research

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. ias.ac.inresearcher.life A synergistic approach that combines computational modeling with experimental work can significantly accelerate the development of new synthetic methods and materials based on this compound.

DFT calculations can be used to predict the electronic properties of the molecule, such as its HOMO-LUMO gap, which provides insights into its reactivity. researchgate.net These calculations can also be used to model reaction mechanisms, helping to elucidate the role of catalysts and predict the regioselectivity of reactions. This predictive power can guide experimental efforts, saving time and resources by focusing on the most promising reaction conditions.

For materials science applications, computational modeling can be used to predict the properties of polymers or other materials containing the this compound unit. For example, molecular dynamics simulations could be used to predict the morphology and transport properties of polymer membranes. This in-silico design and screening of materials can streamline the development of new functional materials with desired properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing 2-(5-Fluoropyridin-3-yl)propanenitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 5-fluoro-3-pyridinyl precursors with acrylonitrile derivatives. Optimization includes:

- Using dry dioxane as a solvent to enhance reactivity ( ).

- Catalytic bases (e.g., pyridine) to stabilize intermediates ( ).

- Temperature control (room temperature to 100°C) to minimize side reactions ( ).

- Green catalysts (e.g., Water Hyacinth Ash) for eco-friendly synthesis ( ).

- Yield improvements require monitoring by TLC or HPLC and purification via vacuum distillation or column chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how does fluorine influence spectral interpretation?

- Methodological Answer :

- ¹⁹F NMR : Identifies fluorine substitution patterns; chemical shifts typically range δ -110 to -125 ppm for pyridinyl-F ().

- ¹H/¹³C NMR : Pyridinyl protons show deshielding (~δ 8.5–9.5 ppm); nitrile carbons appear at ~δ 115–120 ppm.

- IR Spectroscopy : CN stretch ~2240 cm⁻¹; C-F stretches ~1250–1100 cm⁻¹.

- Mass Spectrometry (EI/ESI) : Base peak at m/z 150 (M⁺-CN) with fluorine isotopic patterns.

Q. What safety protocols are essential when handling fluorinated nitriles like this compound?

- Methodological Answer :

- Use PPE (gloves, masks, lab coats) to prevent skin/eye contact ( ).

- Work in fume hoods to avoid inhalation ( ).

- Store waste separately in labeled containers for professional disposal ( ).

- Assume toxicity due to structural analogs lacking full ecotoxicological data ( ).

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Use Gaussian or ADF software for geometry optimization and electronic property calculations (e.g., HOMO-LUMO gaps, Fukui indices) ( ).

- Simulate reaction pathways (e.g., nucleophilic attacks) using transition-state theory.

- Validate predictions with experimental kinetics (e.g., Arrhenius plots).

Q. What strategies resolve crystallographic ambiguities in fluorinated nitriles, particularly fluorine positioning?

- Methodological Answer :

- Employ high-resolution X-ray diffraction (λ < 1 Å) to improve electron density maps ( ).

- Use SHELXL for refinement with anisotropic displacement parameters for fluorine ( ).

- Validate with neutron diffraction or quantum crystallography if twinning occurs.

Q. How is this compound applied in pharmaceutical intermediates, such as IDH1 inhibitors?

- Methodological Answer :

- The fluoropyridinyl group enhances binding affinity to enzyme active sites (e.g., IDH1 in TIBSOVO®) ( ).

- Optimize nitrile stability under physiological pH using prodrug strategies (e.g., ester masking).

- Assess metabolic pathways via in vitro hepatocyte assays.

Q. What analytical challenges arise in quantifying trace this compound in biological matrices?

- Methodological Answer :

- Use LC-MS/MS with a C18 column and 0.1% formic acid in acetonitrile/water.

- Optimize ESI parameters: capillary voltage 3.5 kV, source temperature 150°C ( ).

- Validate with deuterated internal standards (e.g., D₃-fluoropyridine analog).

Q. How does regioselectivity in fluoropyridinyl-nitrile synthesis vary under different catalytic conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.